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Compound of Interest

Compound Name:
3-Amino-1-benzofuran-2-

carbonitrile

Cat. No.: B1596981 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-benzofuran-
2-carbonitrile

Introduction
3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic organic compound featuring a

benzofuran core, a fused benzene and furan ring system. This scaffold is of significant interest

to researchers in medicinal chemistry and materials science due to the diverse biological

activities exhibited by benzofuran derivatives. The molecule's structure is further functionalized

with an amine (-NH₂) group at position 3 and a nitrile (-C≡N) group at position 2. These reactive

groups make it a valuable intermediate for the synthesis of more complex molecular

architectures.

With a molecular formula of C₉H₆N₂O and a molecular weight of approximately 158.16 g/mol ,

precise structural confirmation and purity assessment are paramount for its application in any

research or development setting.[1][2][3] Spectroscopic analysis is the cornerstone of this

characterization process. This guide provides a detailed examination of the expected

spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition

and interpretation for professionals in drug discovery and chemical research.
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Figure 1. Molecular Structure of 3-Amino-1-benzofuran-2-carbonitrile.

Infrared (IR) Spectroscopy Analysis
Principle: Infrared spectroscopy is a fundamental technique for identifying functional groups

within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific

frequencies. These absorptions are characteristic of the bond type (e.g., N-H, C≡N, C=C) and

its chemical environment, providing a unique "fingerprint" of the molecule's functional makeup.

Experimental Protocol: Acquiring the IR Spectrum (KBr
Pellet Method)
The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing

solid samples, chosen here to eliminate solvent interference and obtain a clear spectrum of the

neat compound.

Sample Preparation: Grind a small amount (1-2 mg) of high-purity 3-Amino-1-benzofuran-2-
carbonitrile with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10

tons) using a hydraulic press for several minutes to form a thin, transparent or translucent

disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Background Scan: Perform a background scan with an empty sample compartment to record

the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted

from the sample spectrum.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a

range of 4000-400 cm⁻¹ to achieve an optimal signal-to-noise ratio.

Data Interpretation and Expected Absorptions
The IR spectrum of 3-Amino-1-benzofuran-2-carbonitrile is distinguished by several key

absorption bands that confirm the presence of its primary functional groups.

N-H Stretching (Amine): As a primary amine (R-NH₂), two distinct bands are expected in the

3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching

vibrations of the N-H bonds. Their appearance is a definitive indicator of the primary amine

group.

C≡N Stretching (Nitrile): The nitrile group gives rise to a sharp and typically intense

absorption peak. For aromatic nitriles, conjugation with the ring system slightly weakens the

C≡N bond, shifting the absorption to a lower wavenumber, generally between 2240-2220

cm⁻¹.[6] This peak is highly characteristic and easy to identify.

C=C Stretching (Aromatic): The benzofuran ring system will produce multiple bands in the

1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic

and furanoid rings.

N-H Bending (Amine): The scissoring vibration of the primary amine group results in a band

in the 1650-1580 cm⁻¹ range.[4]

C-N Stretching (Aromatic Amine): The stretching vibration of the C-N bond in an aromatic

amine is typically observed in the 1335-1250 cm⁻¹ region.[4]

C-O Stretching (Aryl Ether): The ether linkage within the furan ring will produce a strong C-O

stretching band, expected around 1250-1200 cm⁻¹.

Summary of Expected IR Data
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Expected Intensity

3500 - 3300 Primary Amine (-NH₂)

N-H Stretch

(Asymmetric &

Symmetric)

Medium

2240 - 2220
Aromatic Nitrile (-

C≡N)

C≡N Triple Bond

Stretch
Strong, Sharp

1650 - 1580 Primary Amine (-NH₂) N-H Bend (Scissoring) Medium to Strong

1600 - 1450 Aromatic/Furan Ring C=C Stretch Medium to Weak

1335 - 1250 Aromatic Amine (Ar-N) C-N Stretch Medium to Strong

1250 - 1200 Aryl Ether (Ar-O-C) C-O Stretch Strong

Visualization: Functional Group - IR Correlation
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3-Amino-1-benzofuran-2-carbonitrile
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Aromatic System

Aryl Ether (-O-)

~3400 (N-H Stretch)

~1620 (N-H Bend)
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1600-1450 (C=C Stretch)

~1230 (C-O Stretch)
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Caption: Correlation between functional groups and IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
Principle: NMR spectroscopy is an unparalleled tool for elucidating the precise carbon-

hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei,

primarily ¹H (proton) and ¹³C. By placing a sample in a strong magnetic field and irradiating it

with radio waves, NMR can map the chemical environment of each unique proton and carbon

atom, revealing connectivity and structural details.

¹H NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily

dissolves polar aromatic compounds and its residual solvent peak does not typically interfere

with signals of interest.[7] Add a small amount of tetramethylsilane (TMS) as an internal

standard (δ 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the

magnetic field is shimmed to ensure homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency

of 300 MHz or higher for better resolution. Key parameters include a sufficient number of

scans for a good signal-to-noise ratio and a relaxation delay that allows for accurate

integration.

Data Interpretation and Predicted Chemical Shifts:

The ¹H NMR spectrum will account for the 6 hydrogen atoms in the molecule.

Amine Protons (-NH₂, 2H): These protons will typically appear as a broad singlet due to

quadrupole broadening from the nitrogen atom and chemical exchange. In DMSO-d₆, this

signal is expected to be significantly downfield, potentially in the range of 7.0-8.0 ppm.[7] Its

integration for two protons is a key confirmation.
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Aromatic Protons (Ar-H, 4H): The four protons on the benzene ring will resonate in the

aromatic region, generally between 7.0-8.0 ppm. Due to their fixed positions on the fused

ring system, they will exhibit complex splitting patterns (multiplets, doublets, triplets) arising

from spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy
Experimental Protocol:

The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a greater number of

scans due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled

sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation and Predicted Chemical Shifts:

The ¹³C NMR spectrum will display 9 distinct signals corresponding to the 9 carbon atoms.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in a

characteristic upfield region for sp-hybridized carbons, around 115-120 ppm.

Aromatic & Furanoid Carbons (8 C): The remaining eight carbons of the benzofuran ring will

resonate in the broad downfield region of ~110-160 ppm.

The carbon atom bonded to the furan oxygen (C-O) will be the most downfield due to the

strong deshielding effect of oxygen.

The carbon atom bonded to the amine group (C-NH₂) will also be significantly downfield.

Quaternary carbons (those without attached protons) will typically show weaker signals

than protonated carbons.

Summary of Expected NMR Data
¹H NMR (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 8.0 Multiplet (m) 4H Aromatic Protons

| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | Amine Protons (-NH₂) |

¹³C NMR (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~ 150 - 160 C-O (Furan Ring)

~ 110 - 150 Aromatic & Furan Carbons

~ 115 - 120 -C≡N (Nitrile Carbon)

| ~ 80 - 90 | C-CN (Furan Ring) |

Visualization: Structure-NMR Correlation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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